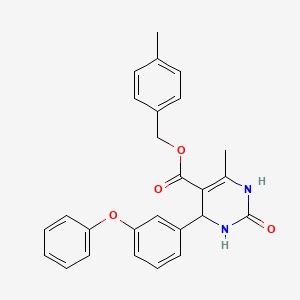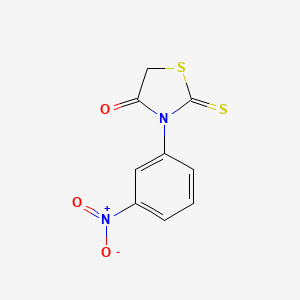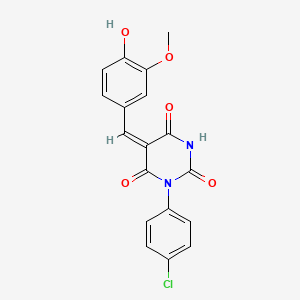![molecular formula C19H19N3O4S2 B11682631 2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(E)-(2,4,6-trimethoxyphenyl)methylidene]acetohydrazide CAS No. 303107-41-7](/img/structure/B11682631.png)
2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(E)-(2,4,6-trimethoxyphenyl)methylidene]acetohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1,3-ベンゾチアゾール-2-イルスルファニル)-N'-[(E)-(2,4,6-トリメトキシフェニル)メチリデン]アセトヒドラジドは、科学研究の様々な分野で注目を集めている複雑な有機化合物です。この化合物は、ベンゾチアゾール環、スルファニル基、ヒドラジド部分を含む独特の構造が特徴です。
準備方法
合成経路と反応条件
2-(1,3-ベンゾチアゾール-2-イルスルファニル)-N'-[(E)-(2,4,6-トリメトキシフェニル)メチリデン]アセトヒドラジドの合成は、通常、複数ステップのプロセスを伴います。
ベンゾチアゾール環の形成: ベンゾチアゾール環は、2-アミノチオフェノールと二硫化炭素、適切な酸化剤との環化によって合成できます。
スルファニル基の導入: スルファニル基は、ベンゾチアゾール誘導体を適切なチオール化合物と反応させることで導入されます。
ヒドラジド部分の形成: ヒドラジド部分は、中間体をヒドラジン水和物と反応させることで形成されます。
縮合反応: 最後に、ヒドラジドと2,4,6-トリメトキシベンズアルデヒドを酸性または塩基性条件下で縮合させることにより、目的の化合物が得られます。
工業生産方法
この化合物の工業生産には、収率と純度を高めるために、上記の合成経路を最適化することが含まれる場合があります。これには、高スループット反応器、高度な精製技術、厳格な品質管理対策の使用が含まれる可能性があります。
化学反応の分析
反応の種類
2-(1,3-ベンゾチアゾール-2-イルスルファニル)-N'-[(E)-(2,4,6-トリメトキシフェニル)メチリデン]アセトヒドラジドは、以下を含む様々な化学反応を起こす可能性があります。
酸化: この化合物は、過酸化水素や過マンガン酸カリウムなどの酸化剤を使用して酸化できます。
還元: 還元反応は、水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤を使用して行うことができます。
置換: この化合物は、存在する官能基に応じて、求核置換反応または求電子置換反応に関与できます。
一般的な試薬と条件
酸化: 酸性または塩基性条件下での過酸化水素、過マンガン酸カリウム、その他の酸化剤。
還元: 無水条件下での水素化ホウ素ナトリウム、水素化リチウムアルミニウム、その他の還元剤。
置換: 適切な条件(例:温度、溶媒)下での様々な求核剤または求電子剤。
形成される主要な生成物
これらの反応から形成される主要な生成物は、使用される特定の試薬と条件によって異なります。たとえば、酸化によりスルホキシドまたはスルホンが得られる場合があり、還元により対応するアルコールまたはアミンが得られる場合があります。
科学研究への応用
2-(1,3-ベンゾチアゾール-2-イルスルファニル)-N'-[(E)-(2,4,6-トリメトキシフェニル)メチリデン]アセトヒドラジドは、科学研究で幅広く応用されています。
化学: より複雑な分子の合成のためのビルディングブロックとして、および様々な有機反応における試薬として使用されます。
生物学: 抗菌、抗真菌、抗がん特性を持つ生物活性化合物としての可能性について調査されています。
医学: 様々な疾患の治療のための薬剤候補など、潜在的な治療的応用について検討されています。
工業: その独特の化学的特性により、ポリマーやコーティングなどの新しい材料の開発に利用されています。
科学的研究の応用
2-(1,3-benzothiazol-2-ylsulfanyl)-N’-[(E)-(2,4,6-trimethoxyphenyl)methylidene]acetohydrazide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for treating various diseases.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
2-(1,3-ベンゾチアゾール-2-イルスルファニル)-N'-[(E)-(2,4,6-トリメトキシフェニル)メチリデン]アセトヒドラジドの作用機序は、特定の分子標的と経路との相互作用を伴います。
分子標的: この化合物は、酵素、受容体、その他のタンパク質と相互作用し、それらの活性を調節する可能性があります。
関連する経路: この化合物は、細胞シグナル伝達、代謝、遺伝子発現に関与する様々な生化学的経路に影響を与える可能性があります。
類似化合物の比較
類似化合物
2-(1,3-ベンゾチアゾール-2-イルスルファニル)アセトヒドラジド: トリメトキシフェニル基がない、同様の構造的特徴を持つ、より単純なアナログ。
N'-[(E)-(2,4,6-トリメトキシフェニル)メチリデン]アセトヒドラジド: ベンゾチアゾール環がない、別のアナログ。
ユニークさ
2-(1,3-ベンゾチアゾール-2-イルスルファニル)-N'-[(E)-(2,4,6-トリメトキシフェニル)メチリデン]アセトヒドラジドは、官能基の組み合わせによりユニークであり、独特の化学的および生物学的特性を付与します。このユニークさは、様々な研究および産業用途にとって貴重な化合物となっています。
類似化合物との比較
Similar Compounds
2-(1,3-benzothiazol-2-ylsulfanyl)acetohydrazide: A simpler analog with similar structural features but lacking the trimethoxyphenyl group.
N’-[(E)-(2,4,6-trimethoxyphenyl)methylidene]acetohydrazide: Another analog that lacks the benzothiazole ring.
Uniqueness
2-(1,3-benzothiazol-2-ylsulfanyl)-N’-[(E)-(2,4,6-trimethoxyphenyl)methylidene]acetohydrazide is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
特性
CAS番号 |
303107-41-7 |
|---|---|
分子式 |
C19H19N3O4S2 |
分子量 |
417.5 g/mol |
IUPAC名 |
2-(1,3-benzothiazol-2-ylsulfanyl)-N-[(E)-(2,4,6-trimethoxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C19H19N3O4S2/c1-24-12-8-15(25-2)13(16(9-12)26-3)10-20-22-18(23)11-27-19-21-14-6-4-5-7-17(14)28-19/h4-10H,11H2,1-3H3,(H,22,23)/b20-10+ |
InChIキー |
UWFGGHVREILHLH-KEBDBYFISA-N |
異性体SMILES |
COC1=CC(=C(C(=C1)OC)/C=N/NC(=O)CSC2=NC3=CC=CC=C3S2)OC |
正規SMILES |
COC1=CC(=C(C(=C1)OC)C=NNC(=O)CSC2=NC3=CC=CC=C3S2)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![ethyl 4-(2,5-dimethyl-3-{(E)-[2-(phenylacetyl)hydrazinylidene]methyl}-1H-pyrrol-1-yl)benzoate](/img/structure/B11682555.png)
![methyl (2Z)-2-[2-(acetyloxy)-5-bromobenzylidene]-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11682560.png)
![methyl (2E)-2-[4-(acetyloxy)-3-ethoxybenzylidene]-5-[4-(acetyloxy)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11682564.png)



![(5Z)-5-[4-(dimethylamino)benzylidene]-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11682581.png)
![3-(1,2-Dihydro-5-acenaphthylenyl)-N'-[(E)-(2-hydroxy-1-naphthyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11682587.png)

![3-(4-Chlorophenyl)-N'-[(E)-(2-hydroxy-1-naphthyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11682602.png)
![4-((E)-{[(1-methyl-1H-pyrrol-2-yl)acetyl]hydrazono}methyl)benzoic acid](/img/structure/B11682626.png)

![3-[(5Z)-5-{4-[(4-chlorobenzyl)oxy]-3-methoxybenzylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B11682643.png)
![4-[(2,2-dimethylpropanoyl)amino]-N-{4-[(4-nitrophenyl)sulfanyl]phenyl}benzamide](/img/structure/B11682645.png)
